molecular formula C27H20N4O3S B11777808 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide

Cat. No.: B11777808
M. Wt: 480.5 g/mol
InChI Key: XFLVXWWKFBEFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, a phenyl group, a p-tolyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine core, followed by the introduction of the cyano, phenyl, and p-tolyl groups through various substitution reactions. The final step involves the thiolation and acetamide formation under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and p-tolyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine group.

    Substitution: Various substitution reactions can occur at the pyridine ring, cyano group, and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Phenyl oxides, p-tolyl oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide may involve interactions with specific molecular targets, such as enzymes, receptors, or DNA. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methylphenyl)acetamide
  • 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-chlorophenyl)acetamide

Properties

Molecular Formula

C27H20N4O3S

Molecular Weight

480.5 g/mol

IUPAC Name

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C27H20N4O3S/c1-18-11-13-19(14-12-18)21-15-24(20-7-3-2-4-8-20)30-27(22(21)16-28)35-17-26(32)29-23-9-5-6-10-25(23)31(33)34/h2-15H,17H2,1H3,(H,29,32)

InChI Key

XFLVXWWKFBEFQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.